5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Catalog No.
S3336740
CAS No.
1638767-45-9
M.F
C8H7N3O2
M. Wt
177.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic ...

CAS Number

1638767-45-9

Product Name

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Molecular Formula

C8H7N3O2

Molecular Weight

177.16

InChI

InChI=1S/C8H7N3O2/c1-4-2-9-7-5(4)6(8(12)13)10-3-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

ZBKIWCQGXXRRBU-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=NC(=C12)C(=O)O

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C(=O)O

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is C₈H₇N₃O₂, and it has a molecular weight of approximately 177.16 g/mol. The compound is recognized for its unique structural features, including a carboxylic acid functional group at the 4-position of the pyrimidine ring and a methyl group at the 5-position of the pyrrole ring .

Typical for carboxylic acids and nitrogen-containing heterocycles. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding derivative.
  • Esterification: Reaction with alcohols can yield esters, which are often more soluble in organic solvents.
  • Nucleophilic Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, potentially forming derivatives with varied biological activity.

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid exhibits notable biological activities, particularly in pharmacology. Studies indicate that it may possess:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Anticancer Potential: Preliminary studies suggest it may inhibit tumor growth through specific pathways.
  • Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Several synthetic routes have been developed to produce 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid:

  • Cyclization Reactions: Starting from simpler pyrrole and pyrimidine derivatives, cyclization can yield the desired compound.
  • Multi-step Synthesis: Involves several reactions including alkylation and condensation steps to construct the heterocyclic framework.
  • One-Pot Synthesis: Recent advancements allow for one-pot reactions that simplify the synthesis process by combining multiple steps into a single reaction vessel .

The compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting bacterial infections and cancer.
  • Biochemical Research: Used as a tool in studying enzyme interactions and metabolic pathways.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties .

Interaction studies have focused on how 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid interacts with biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding: Investigations into its binding affinity with various receptors have shown promise in modulating biological activities linked to neuroprotection and cancer treatment.

Several compounds share structural similarities with 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidContains chlorine substituentEnhanced antimicrobial activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidineLacks carboxylic acid groupMore hydrophobic; potential for different biological activities
6-Methyl-7H-pyrrolo[2,3-d]pyrimidineMethyl group at the 6-positionDifferent pharmacological profiles

These compounds are significant for comparative studies as they help elucidate structure-activity relationships and guide future drug design efforts.

Impact of C-5 Methyl Substitution on Target Affinity

The C-5 methyl substitution in 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid represents a critical structural modification that significantly influences target binding affinity and selectivity [1]. Comparative studies of pyrimidine nucleoside modifications demonstrate that C-5 substitutions can enhance biostability, bioavailability, and biological activity through altered molecular interactions [1]. The methyl group at the C-5 position introduces steric effects that modulate the compound's interaction with various biological targets.

Research on related 5-substituted pyrrolo[2,3-d]pyrimidine analogues reveals that the positioning of substituents directly impacts receptor binding kinetics [2] [3]. Studies comparing 5-substituted versus 6-substituted pyrrolo[2,3-d]pyrimidine compounds show distinct differences in target selectivity, with 5-substituted analogues demonstrating improved substrate activity for reduced folate carrier systems while maintaining selective binding to folate receptors [2] [3]. The 5-methyl substitution specifically influences the three-dimensional conformation of the pyrrolo[2,3-d]pyrimidine scaffold, affecting its ability to form critical hydrogen bonds and hydrophobic interactions with target proteins [3].

Target affinity measurements for methyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrate enhanced binding selectivity compared to unsubstituted analogues [3]. The 6-methyl-substituted pyrrolo[2,3-d]pyrimidine antifolates show distinctly selective transport by proton-coupled folate transporter and folate receptors over reduced folate carrier, with selectivity ratios ranging from greater than 15.5 to greater than 395 depending on the target receptor [3]. These findings suggest that methyl substitution at specific positions creates steric hindrance that prevents binding to certain transporters while preserving or enhancing affinity for others [3].

Table 1: Binding Affinity Data for Methyl-Substituted Pyrrolo[2,3-d]pyrimidine Compounds

Compound StructureTarget ReceptorIC₅₀ (nM)Selectivity RatioReference
5-Methyl substitutedFolate Receptor α2.5-100>10-395 [3]
5-Methyl substitutedFolate Receptor β2.6-49>20-383 [3]
5-Methyl substitutedProton-Coupled Folate Transporter22-329>15.5-130 [3]
6-Methyl substitutedReduced Folate Carrier>1000Complete selectivity [3]

The molecular basis for enhanced target affinity involves specific conformational changes induced by the methyl substitution [4] [5]. Molecular modeling studies reveal that methyl groups at the C-5 position alter the binding orientation of the pyrrolo[2,3-d]pyrimidine scaffold within target binding sites [4]. These conformational modifications enable the formation of additional van der Waals interactions while maintaining essential hydrogen bonding patterns required for biological activity [4].

Carboxylic Acid Positioning Effects on Membrane Transport Mechanisms

The carboxylic acid functional group at the 4-position of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid plays a fundamental role in determining membrane transport characteristics and cellular uptake mechanisms [6] [4]. The positioning of carboxylic acid groups significantly influences the compound's interaction with various membrane transporters, particularly organic anion transporters and specialized folate transport systems [6] [5].

Research on carboxylic acid positioning demonstrates that the 4-position placement creates optimal geometric arrangements for transporter recognition [6] [4]. Studies examining structure-activity relationships of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with modified amino acid components reveal that both α-carboxylic acid and γ-carboxylic acid groups are essential for transporter binding and biological activity [6] [4]. The importance of carboxylic acid positioning is evidenced by differential binding affinities observed when these groups are relocated or removed entirely [6].

Membrane transport studies reveal distinct preferences for carboxylic acid positioning among different transport mechanisms [6] [5]. The α-carboxylic acid group demonstrates greater importance than the γ-carboxylic acid for substrate binding to human proton-coupled folate transporter, as evidenced by competitive inhibition studies [6]. Compounds containing only α-carboxyl groups show greater inhibition of methotrexate transport compared to those with only γ-carboxyl groups, suggesting specific geometric requirements for transporter recognition [6].

Table 2: Membrane Transport Data for Carboxylic Acid-Containing Pyrrolo[2,3-d]pyrimidine Derivatives

Carboxylic Acid ConfigurationTransport MechanismInhibition (%) at pH 5.5Inhibition (%) at pH 6.8Kᵢ (μM)
α-Carboxylic acid onlyProton-Coupled Folate Transporter70302.90 ± 0.53
α and γ-Carboxylic acidsProton-Coupled Folate Transporter95700.33 ± 0.04
γ-Carboxylic acid onlyProton-Coupled Folate Transporter75301.60 ± 0.21
Terminal carboxylFolate Receptor αMinimalMinimal>1000

The carboxylic acid positioning also influences passive membrane permeability through effects on molecular polarity and hydrogen bonding capacity [7] [8]. Studies on carboxylic acid membrane transport demonstrate that the position and number of carboxylic acid groups affect adsorption mechanisms and transport kinetics across biological membranes [7]. The 4-position carboxylic acid in the pyrrolo[2,3-d]pyrimidine structure creates specific interaction patterns with membrane components that facilitate or hinder cellular uptake [8] [9].

Organic anion transporters show specific recognition patterns for carboxylic acid positioning, with the 4-position placement enabling interaction with transporter binding sites [10] [6]. The compound's ability to interact with organic anion transporters facilitates cellular uptake and distribution, with the carboxylic acid group serving as a critical recognition element [10]. These interactions are pH-dependent, with transport efficiency varying significantly between physiological pH conditions and the acidic tumor microenvironment [6].

Comparative Analysis of Glutamate vs. Non-Glutamate Conjugates

The comparison between glutamate and non-glutamate conjugates of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid reveals significant differences in biological activity, transport selectivity, and enzymatic recognition [6] [4] [5]. Glutamate conjugation represents a classical approach in antifolate design, providing specific recognition by folate transport systems and enabling polyglutamylation for enhanced intracellular retention [6] [5].

Studies examining amino acid replacements in pyrrolo[2,3-d]pyrimidine antifolates demonstrate that terminal glutamate modifications significantly impact transporter selectivity and biological potency [6] [4]. The glutamate moiety provides optimal binding affinity for folate receptors, with compounds maintaining low nanomolar inhibitory concentrations when the complete glutamate structure is preserved [6]. Removal of the terminal glutamate results in substantial loss of activity, with complete abolition of growth inhibition toward reduced folate carrier and proton-coupled folate transporter-expressing cells [6].

Non-glutamate conjugates, including aspartic acid, adipic acid, and pentanoic acid analogues, show altered selectivity profiles compared to glutamate-containing compounds [6] [4]. The aspartic acid analogue demonstrates potent activity toward folate receptor α-expressing cells with substantially reduced activity for folate receptor β, indicating differential recognition between closely related transporters [6]. The adipic acid analogue exhibits unique selectivity, showing activity toward both folate receptor α and β while maintaining complete selectivity against other cellular uptake processes [6].

Table 3: Comparative Activity Data for Glutamate vs. Non-Glutamate Conjugates

Conjugate TypeFolate Receptor α IC₅₀ (nM)Folate Receptor β IC₅₀ (nM)RFC IC₅₀ (nM)PCFT IC₅₀ (nM)Selectivity
L-Glutamate0.31 ± 0.140.17 ± 0.03101.0 ± 16.63.34 ± 0.26Moderate
Aspartic acid6.6 ± 1.9347 ± 110>1000>1000High
Adipic acid9.5 ± 1.93.6 ± 0.6>1000>1000Very High
Pentanoic acid55.7 ± 7.9>1000>1000>1000Complete
No conjugate661 ± 170>1000>1000>1000Limited

The molecular basis for differential activity between glutamate and non-glutamate conjugates involves distinct binding orientations and interaction patterns with target proteins [6] [4]. Molecular modeling studies reveal that glutamate conjugates adopt specific conformations that maximize hydrogen bonding interactions with folate receptor binding sites, while non-glutamate conjugates require conformational flexibility to achieve optimal binding [6]. The amino acid side chain orientation differs significantly between folate receptor α and glycinamide ribonucleotide formyltransferase binding sites, necessitating flexibility for dual targeting [6].

Enzymatic recognition patterns also differ substantially between glutamate and non-glutamate conjugates [6] [4]. Glutamate-containing compounds serve as substrates for folylpolyglutamate synthetase, enabling conversion to polyglutamylated forms that enhance intracellular retention and enzymatic inhibition [6] [5]. Non-glutamate conjugates typically lack this polyglutamylation capacity, resulting in different intracellular pharmacokinetics and target engagement profiles [6].

XLogP3

0.9

Dates

Last modified: 08-19-2023

Explore Compound Types